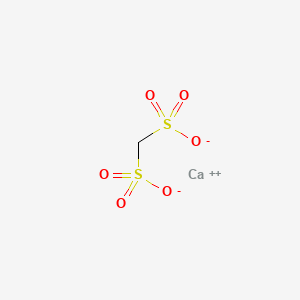
Benzenamine, N-butyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-butyl-, hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a butyl group, and it is further converted to its hydrochloride salt form. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-, hydrochloride typically involves the alkylation of benzenamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C6H5NH2+C4H9Br→C6H5NHC4H9+HBr
The resulting N-butylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt:
C6H5NHC4H9+HCl→C6H5NHC4H9⋅HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds or quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Nitrobenzenamine, quinones.
Reduction: Primary and secondary amines.
Substitution: Halogenated benzenamines, nitrobenzenamines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-butyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Benzenamine, N-butyl-, hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine (Aniline): The parent compound without the butyl group.
N-Methylbenzenamine: A derivative with a methyl group instead of a butyl group.
N-Ethylbenzenamine: A derivative with an ethyl group instead of a butyl group.
Uniqueness
Benzenamine, N-butyl-, hydrochloride is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs. The butyl group increases the hydrophobicity and may affect the compound’s reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
2492-82-2 |
|---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
N-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3;1H |
InChI-Schlüssel |
NBISWBAUMGDCJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)




![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)


![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)



![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)

